4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one

Tautomerism Supramolecular Chemistry X-ray Crystallography

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0) is a heterocyclic compound belonging to the isoxazol-5(2H)-one class, a subclass of 1,2-oxazoles recognized as privileged scaffolds in medicinal chemistry and versatile building blocks in organic synthesis. The compound bears a phenyl substituent at position 3 and a benzyl group at position 4 on the isoxazolone ring, with the endocyclic double bond positioned between N2 and C3, defining its specific 2H-tautomeric form [3.0.CO;2-Z" target="_blank">2].

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 89114-09-0
Cat. No. B14133545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one
CAS89114-09-0
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,17H,11H2
InChIKeyKCULKMUTBXZJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0): Core Identity and Position in the Isoxazolone Family


4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0) is a heterocyclic compound belonging to the isoxazol-5(2H)-one class, a subclass of 1,2-oxazoles recognized as privileged scaffolds in medicinal chemistry and versatile building blocks in organic synthesis [1]. The compound bears a phenyl substituent at position 3 and a benzyl group at position 4 on the isoxazolone ring, with the endocyclic double bond positioned between N2 and C3, defining its specific 2H-tautomeric form [2]. With a molecular formula of C16H13NO2, a molecular weight of 251.28 g/mol, and a computed logP of approximately 3.23, this compound serves as a key intermediate for generating 1,3-oxazin-6-ones, trisubstituted isoxazoles, and other densely functionalized heterocycles [1].

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0): Why In-Class Analogs Cannot Be Assumed Interchangeable


The isoxazol-5-one scaffold is notorious for its complex tautomeric equilibrium, which directly governs reactivity, supramolecular recognition, and downstream synthetic utility [1]. The target compound exists specifically as the 2H-tautomer, in contrast to its 4H-tautomer isomer (CAS 72705-83-0), and this tautomeric identity dictates its participation in N-functionalization pathways (e.g., Vilsmeier-Haack formylation) that are inaccessible to the 4H form [2]. Furthermore, substitution at the 4-position critically modulates both physicochemical properties and chemical reactivity: the benzyl substituent provides a strategically distinct methylene spacer compared to the conjugated benzylidene analog (CAS 36298-61-0) or the electron-withdrawing benzoyl analog (CAS 41836-94-6), resulting in markedly different logP values, synthetic accessibility, and behavior in annulation reactions [1][3]. Generic interchange across this subclass therefore risks failed syntheses and invalid structure-activity correlations.

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Tautomeric Identity: 2H-Form Specificity vs. 4H-Form Isomer (CAS 72705-83-0) in Solid-State and Solution Reactivity

X-ray crystallographic analysis of closely related 4-arylmethylisoxazol-5-ones unambiguously confirms that the 2H-tautomer (represented by 4-(2-methoxybenzyl)-3-phenyl-2H-isoxazol-5-one) and the 4H-tautomer are distinct structural entities with different tautomeric arrangements in the solid state [1][2]. The 2H-tautomeric form places the labile proton on the endocyclic nitrogen (N2), rendering it available for N-directed reactivity such as the Vilsmeier-Haack formylation that produces 2-(dialkylamino)-1,3-oxazin-6-ones, a transformation not feasible for the 4H-tautomer where the proton resides on the C4 carbon [3]. This structural distinction is critical for any synthetic pathway requiring regioselective N-functionalization.

Tautomerism Supramolecular Chemistry X-ray Crystallography

Synthetic Yield from the Unsaturated Precursor: Hantzsch Ester Reduction Achieves 96% Yield for the Target Benzyl Derivative

The target compound 4-benzyl-3-phenyl-1,2-oxazol-5(2H)-one is obtained via chemoselective reduction of the exocyclic C=C double bond of 4-benzylidene-3-phenylisoxazol-5(4H)-one. Using Hantzsch 1,4-dihydropyridine (HEH) as the reducing agent in ethanol, the target 4-benzyl derivative is formed in 96% isolated yield, representing a near-quantitative transformation [1]. This compares favorably with the earlier o-phenylenediamine/benzaldehyde method reported by Risitano et al. (1983), which delivered the same compound in approximately 91% yield but co-produced stoichiometric benzimidazole byproducts [2]. The HEH method thus offers both a yield advantage and a cleaner product profile.

Selective Reduction Synthetic Methodology Process Chemistry

Lipophilicity Differential: Target 2H-Benzyl Derivative vs. 4H-Tautomer and 4-Benzoyl Analog

The 2H-tautomeric form of 4-benzyl-3-phenylisoxazol-5-one exhibits a computed logP of 3.23 (Chemsrc) to 3.9 (Molaid, predicted), reflecting the lipophilic character conferred by the benzyl substituent and the 2H-tautomer's proton arrangement [1]. In contrast, the 4H-tautomer (CAS 72705-83-0) shows a significantly lower computed logP of 2.24 , a difference of approximately 1 log unit (factor of ~10 in partition coefficient). The 4-benzoyl analog (HPBI, CAS 41836-94-6) introduces a polar carbonyl, further reducing lipophilicity. For medicinal chemistry programs targeting specific logP windows, this quantitative difference is selection-critical.

Physicochemical Profiling logP Drug-likeness

Hydrogen-Bond Donor Capacity: 2H-Tautomer Enables Specific Supramolecular Assembly via Resonance-Assisted Hydrogen Bonding (RAHB)

The 2H-tautomer of 4-arylmethylisoxazol-5-ones participates in resonance-assisted intermolecular hydrogen bonding (RAHB), forming cyclic trimeric supramolecular aggregates in the solid state as confirmed by X-ray crystallography of 4-(2-methoxybenzyl)-3-phenyl-2H-isoxazol-5-one [1][2]. DFT calculations indicate that the RAHB stabilization energy for the cyclic trimer is significant, contributing to predictable solid-state packing [2]. The 4H-tautomer, lacking the N-H donor, cannot engage in the same RAHB network, leading to fundamentally different crystal packing and solubility behavior. The 4-unsubstituted analog 3-phenyl-5(4H)-isoxazolone lacks the benzyl steric bulk that further modulates this assembly.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Downstream Synthetic Utility: Unique Access to 1,3-Oxazin-6-one Scaffolds via Vilsmeier-Haack Reaction on the 2H-Tautomer

The 2H-tautomer of 3,4-disubstituted isoxazol-5-ones reacts with Vilsmeier-Haack reagent (POCl3/DMF) to yield 2-(dialkylamino)-1,3-oxazin-6-ones, a transformation that is specific to the 2H-form due to the requirement for N2-located proton reactivity [1]. For the target compound 4-benzyl-3-phenyl-1,2-oxazol-5(2H)-one, this reaction produces 5-benzyl-2-dimethylamino-4-phenyl-[1,3]oxazin-6-one, a scaffold inaccessible from the 4H-tautomer or the 4-unsubstituted parent [2]. In contrast, the isomeric 4H-tautomer and the fully aromatic isoxazole ring undergo fundamentally different reactivity with Vilsmeier-Haack conditions, leading to electrophilic substitution rather than ring-expansion [1].

Heterocycle Synthesis Vilsmeier-Haack Reaction Building Block Versatility

Methylene Spacer at C4 vs. Benzylidene: Distinct Reactivity Profile Avoiding Conjugate Addition Side Reactions

The saturated benzyl substituent at C4 of the target compound distinguishes it from the extensively conjugated 4-benzylidene analog (CAS 36298-61-0). The benzylidene derivative contains an α,β-unsaturated carbonyl motif that is susceptible to nucleophilic conjugate addition, photochemical [2+2] cycloaddition, and unwanted redox chemistry [1][2]. In contrast, the benzyl-substituted 2H-isoxazol-5-one presents an isolated methylene group at C4, blocking these side reactions while preserving the endocyclic reactivity of the isoxazolone ring. This differential was exploited in the selective reduction approach that specifically produces the benzyl form from the benzylidene precursor [3].

Chemoselectivity Synthetic Intermediates Redox Stability

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-09-0): Validated Application Scenarios Grounded in Quantitative Evidence


Preferred Intermediate for 1,3-Oxazin-6-one Heterocycle Library Synthesis

The 2H-tautomeric form of the target compound is the sole viable starting material for generating 2-(dialkylamino)-1,3-oxazin-6-ones via the Vilsmeier-Haack reaction, as the reaction requires the N2-located proton specific to the 2H-tautomer . Using 4-benzyl-3-phenyl-1,2-oxazol-5(2H)-one, the corresponding 5-benzyl-2-dimethylamino-4-phenyl-[1,3]oxazin-6-one (CAS 108471-37-0) is obtained [1]. This scaffold class has demonstrated relevance in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways, making the target compound a procurement priority for libraries exploring this chemotype.

Building Block for 3,4,5-Trisubstituted Isoxazole Synthesis in Agrochemical Discovery

3,4-Disubstituted-2H-isoxazol-5-ones, including the target compound, serve as direct precursors to 3,4,5-trisubstituted isoxazoles—a core motif in COX-2 selective inhibitors (e.g., Valdecoxib) and agrochemical fungicides . The Beccalli et al. (1998) method converts 2H-isoxazol-5-ones to trisubstituted isoxazoles via reaction with 3,4-dihydro-2H-pyran under acid catalysis, a transformation enabled by the specific reactivity of the 2H-form . The 4-benzyl substituent provides a non-conjugated lipophilic handle that can be retained or further functionalized after heterocycle formation.

Crystal Engineering and Co-Crystal Design Exploiting Resonance-Assisted Hydrogen Bonding (RAHB)

The 2H-tautomer's ability to form RAHB-stabilized cyclic trimeric supramolecular aggregates, as structurally characterized for the closely related 4-(2-methoxybenzyl)-3-phenyl-2H-isoxazol-5-one, enables predictable control over solid-state packing [1]. This property is exploitable in pharmaceutical co-crystal design to modulate solubility and dissolution rates of active pharmaceutical ingredients. The 4H-tautomer cannot participate in the same RAHB network, making the 2H-form the required procurement choice for supramolecular applications.

Reference Standard for Tautomer-Specific Analytical Method Development

Given the profound differences in logP (3.23 vs. 2.24) and chromatographic behavior between the 2H- and 4H-tautomers [1], the target compound serves as a well-defined reference standard for developing HPLC, LC-MS, or NMR methods that must discriminate between these tautomeric forms in reaction monitoring or quality control. Its purity and unequivocal 2H-tautomeric assignment by X-ray crystallography on structural analogs provide confidence in analytical method validation [2].

Quote Request

Request a Quote for 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.